molecular formula C28H44O3 B14891890 24(R),25-Dihydroxyvitamin D2

24(R),25-Dihydroxyvitamin D2

Cat. No.: B14891890
M. Wt: 428.6 g/mol
InChI Key: BPEQZNMKGFTMQE-LJQQPAJQSA-N
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Description

24(R),25-Dihydroxyvitamin D2 is a dihydroxylated metabolite of Vitamin D2 (ergocalciferol), formed primarily through the action of the enzyme CYP24A1 . This cytochrome P450 mixed-function oxidase performs the 24-hydroxylation of 25-hydroxyvitamin D2, a step that has traditionally been considered the initial stage in the catabolic pathway of vitamin D . The production of this compound is directly influenced by the hormonal form of vitamin D, 1,25-dihydroxyvitamin D, which is a strong inducer of the CYP24A1 enzyme . Its synthesis and absolute configuration have been confirmed through x-ray analysis . This metabolite is a crucial reagent for researchers investigating the complex metabolism and homeostasis of vitamin D. It serves as a valuable biomarker for CYP24A1 activity, allowing scientists to study vitamin D catabolism in various experimental models . Research indicates that circulating levels of 24,25-dihydroxyvitamin D are significantly correlated with kidney function, making it a compound of interest in studies of chronic kidney disease (CKD) and other conditions characterized by altered vitamin D status . While historically viewed as an inactive degradation product, some evidence suggests 24,25-dihydroxyvitamin D metabolites may have biological functions in specific tissues, such as cartilage and bone, warranting further investigation . Key Research Applications: Investigation of vitamin D catabolic pathways and CYP24A1 enzyme activity. Metabolite standard for analytical methods (e.g., LC-MS/MS) in vitamin D research. Studies on vitamin D homeostasis in models of chronic kidney disease (CKD). Exploration of potential non-classical roles of vitamin D metabolites in bone and cartilage biology. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol

InChI

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+/t20-,23+,24-,25?,27-,28-/m1/s1

InChI Key

BPEQZNMKGFTMQE-LJQQPAJQSA-N

Isomeric SMILES

C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

Metabolism and Biosynthesis of 24 R ,25 Dihydroxyvitamin D2

Bone Growth and Development Regulation

Studies, primarily in animal models and using the more abundant D3 form, have suggested a role for 24,25-dihydroxyvitamin D in bone health. For instance, treatment with high doses of 24,25(OH)2D has been shown to increase bone mass in vitamin D-replete animals. oup.com In a mouse model of X-linked hypophosphatemic rickets, 24,25(OH)2D treatment led to increased bone formation without a concurrent increase in bone resorption. oup.com

While much of the research has focused on the D3 metabolite, the fundamental role of vitamin D in bone maturation and development is well-established. youtube.com It is known to be essential for the proper mineralization of bone. nih.gov

Chondrocyte Maturation and Endochondral Bone Formation

Endochondral bone formation, the process by which most of the skeleton is formed, involves the replacement of a cartilage template with bone. This process is critically dependent on the maturation of chondrocytes (cartilage cells). Research indicates that different vitamin D metabolites may have distinct effects on chondrocytes at various stages of differentiation. nih.gov

Specifically, studies on the D3 form have shown that resting zone chondrocytes respond primarily to 24,25(OH)2D3, while growth zone chondrocytes are more responsive to 1,25(OH)2D3. nih.gov Furthermore, treating resting zone chondrocytes with 24,25(OH)2D3 can induce their differentiation into a phenotype that is responsive to 1,25(OH)2D3, suggesting a direct role for 24,25(OH)2D3 in regulating the maturation of chondrocytes. nih.gov This suggests that optimal endochondral bone formation may require the presence of both 1,25(OH)2D and 24,25(OH)2D. nih.govnih.gov

Fracture Healing Mechanisms

The process of fracture healing recapitulates many of the events of embryonic bone formation. Studies have indicated that circulating levels of 24,25(OH)2D increase during fracture repair. oup.com This has led to the hypothesis that this metabolite may be important in the early stages of healing. oup.com Research on the D3 form has shown that mice unable to produce 24,25(OH)2D3 exhibit suboptimal endochondral ossification during fracture repair, a defect that can be corrected by treatment with 24R,25(OH)2D3. nih.gov This suggests an essential role for this metabolite in normal bone healing. nih.gov

Putative Functions Distinct from 1α,25 Dihydroxyvitamin D

The actions of 1α,25-dihydroxyvitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. nih.gov While 24(R),25-dihydroxyvitamin D2 has a much lower affinity for the VDR compared to its 1α-hydroxylated counterpart, it may have functions that are independent of this receptor or that involve different signaling pathways. nih.gov

The distinct roles of these metabolites are highlighted by studies on chondrocyte maturation, where 24,25(OH)2D3 appears to prime the cells to respond to 1,25(OH)2D3. nih.gov This suggests a sequential and cooperative action of these two metabolites in bone development.

Involvement in Embryogenesis

Receptor Interactions

The initial step in the action of this compound involves its binding to receptor proteins. This includes both specific membrane-associated receptors and the classical nuclear Vitamin D Receptor (VDR).

Research has provided evidence for the existence of a specific membrane receptor for 24,25-dihydroxyvitamin D3 (24,25(OH)2D3), a closely related metabolite, which is distinct from the membrane receptor for 1,25-dihydroxyvitamin D3. nih.gov Studies using growth plate chondrocytes have demonstrated specific binding sites for 24,25(OH)2D3 in both plasma membranes and matrix vesicles. nih.gov

Saturation binding analysis in matrix vesicles from resting zone chondrocytes revealed specific recognition sites for 24,25(OH)2D3. nih.gov This binding was shown to be distinct from that of 1,25(OH)2D3, suggesting a separate receptor-mediated mechanism. For instance, an antibody (Ab99) that blocks the 1,25(OH)2D3 membrane receptor did not inhibit the stimulation of protein kinase C (PKC) by a 24,25(OH)2D3 analog, further supporting the existence of a separate receptor for 24,25(OH)2D3. nih.gov

Table 1: Specific Binding of 24,25(OH)2D3 to Chondrocyte Membranes

Membrane Type Cell Type Specific Binding Characteristics
Matrix Vesicles (MVs) Resting Zone (RC) Kd of 69.2 fmol/ml; Bmax of 52.6 fmol/mg of protein. nih.gov
Matrix Vesicles (MVs) Growth Zone (GC) Exhibited specific binding, but lower than RC membranes. nih.gov
Plasma Membranes (PMs) Resting Zone (RC) Exhibited specific binding, but lower than MVs. nih.gov

The interaction of this compound with the nuclear Vitamin D Receptor (VDR), which primarily mediates genomic responses, is characterized by a significantly lower binding affinity compared to the hormonally active form, 1,25-dihydroxyvitamin D3. mdpi.com The affinity of 24,25(OH)2D3 for the VDR is estimated to be at least 100 to 1,000 times weaker than that of 1,25(OH)2D3. mdpi.com

Specific studies comparing the D2 and D3 forms have quantified these differences. In a competitive protein-binding assay, 24(R),25-dihydroxyergocalciferol (the D2 form) was found to be 1.7 times less potent than 24(R),25-dihydroxycholecalciferol (the D3 form) in displacing radiolabeled 25-hydroxyvitamin D3 from rat serum binding proteins. nih.gov This suggests a lower affinity of the D2 metabolite for these binding proteins, which could influence its transport and availability to the VDR. In contrast, 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 show equal affinities for the VDR in various species and cell types. capes.gov.br

Proposed Mechanisms in Specific Cell Types (e.g., Chondrocytes, Osteoblasts)

The functional roles of this compound are particularly evident in skeletal tissues, where it influences the behavior of chondrocytes and osteoblasts.

Chondrocytes: In resting zone chondrocytes of the growth plate, 24(R),25(OH)2D3 is believed to be a key regulator of maturation. nih.govnih.gov It initiates a signaling cascade that involves the activation of PKCα and subsequent downstream pathways that converge on MAP kinase, leading to new gene expression. nih.gov One of the outcomes of this signaling is the production of new matrix vesicles containing PKCα and PKCζ. nih.gov Interestingly, 24(R),25(OH)2D3 appears to inhibit the activity of PKCζ within these matrix vesicles, a mechanism that may be involved in controlling matrix maturation. nih.gov Furthermore, pretreatment of resting zone chondrocytes with 24,25-(OH)2D3 for extended periods (36-120 hours) induces their differentiation into a phenotype responsive to 1,25-dihydroxyvitamin D3, which is characteristic of more mature growth zone chondrocytes. nih.gov Studies have also shown that 24R,25(OH)2D3 can protect articular cartilage from damage. mdpi.comvcu.edu

Osteoblasts: In human osteoblasts, 24R,25-(OH)2D3 has been demonstrated to enhance differentiation and mineralization. eur.nl It has been shown to increase the mRNA levels of key osteoblastic markers such as alkaline phosphatase, osteocalcin (B1147995), and osteopontin. nih.gov The effects of 24-hydroxylated vitamin D metabolites on osteoblast differentiation and mineralization appear to be mediated through the nuclear vitamin D receptor (VDR). eur.nlresearchgate.net While 1α,25-(OH)2D3 is considered the most active form of vitamin D, studies suggest that 24R,25-(OH)2D3 also plays a significant bioactive role in bone formation. nih.govnih.gov In human mesenchymal stem cells, 24R,25(OH)2D3 has been found to promote osteoblastic differentiation, as indicated by increased alkaline phosphatase activity and calcium mineralization. nih.gov

Data Tables

Table 1: Research Findings on the Molecular Mechanisms of 24(R),25-Dihydroxyvitamin D3 in Chondrocytes

ParameterEffect of 24(R),25(OH)2D3Cell Type
Calcium (Ca2+) InfluxStimulatedResting Zone Chondrocytes
Calcium (Ca2+) EffluxDecreasedResting Zone Chondrocytes
Protein Kinase C (PKC) ActivityIncreasedResting Zone Chondrocytes
Phospholipase D-2 (PLD2) ActivityIncreasedGrowth Plate Resting Zone Chondrocytes
Phospholipase A2 (PLA2) ActivityDecreasedGrowth Plate Resting Zone Chondrocytes

Table 2: Effects of 24R,25(OH)2D3 on Osteoblast Differentiation Markers

MarkerEffect of 24R,25(OH)2D3Cell Type
Alkaline Phosphatase (ALP) mRNAIncreasedPrimary Human Osteoblasts
Osteocalcin mRNAIncreasedPrimary Human Osteoblasts
Osteopontin mRNAIncreasedPrimary Human Osteoblasts
MineralizationEnhancedHuman Osteoblasts

Regulation of 24 R ,25 Dihydroxyvitamin D2 Synthesis and Catabolism

Hormonal Regulation of CYP24A1 Expression

The expression of the CYP24A1 gene is meticulously managed by several key hormones involved in mineral metabolism. The principal regulators are Parathyroid Hormone (PTH), the active form of vitamin D itself (1α,25-dihydroxyvitamin D), and Fibroblast Growth Factor 23 (FGF23). oup.com These hormones exert their effects primarily in vitamin D target tissues, most notably the kidney. wikipedia.org

Parathyroid Hormone (PTH) is a major regulator of calcium and phosphate (B84403) balance and exerts a potent influence on vitamin D metabolism. nih.gov In the kidney, PTH acts as a powerful suppressor of CYP24A1 gene expression. oup.combiorxiv.org This inhibition serves a crucial physiological purpose: when calcium levels are low, PTH is secreted to increase the production of the active vitamin D hormone, 1,25(OH)2D, by up-regulating the CYP27B1 gene (1α-hydroxylase). nih.gov Concurrently, by suppressing CYP24A1, PTH prevents the degradation of both 25(OH)D and the newly synthesized 1,25(OH)2D, thus maximizing the levels of the active hormone to restore calcium homeostasis. nih.gov

The hormonal form of vitamin D, 1α,25-dihydroxyvitamin D (calcitriol), is the most potent inducer of CYP24A1 expression. nih.gov This mechanism forms a classic negative feedback loop that is essential for preventing vitamin D toxicity. wikipedia.org When levels of 1,25(OH)2D are high, it binds to the vitamin D receptor (VDR) in target cells. nih.gov The activated VDR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene, markedly upregulating its transcription. wikipedia.orgnih.gov

This induction of CYP24A1 increases the production of the 24-hydroxylase enzyme, which in turn catabolizes 1,25(OH)2D into inactive metabolites, including 1,24,25-trihydroxyvitamin D. nih.govnih.gov This feedback system ensures that the levels of the active hormone are self-regulated, preventing excessive activity and potential hypercalcemia. wikipedia.org This regulatory loop functions in all vitamin D target tissues that express the VDR. biorxiv.org

Fibroblast Growth Factor 23 (FGF23) is a bone-derived hormone that plays a central role in phosphate and vitamin D regulation. nih.govjensenlab.org A primary function of FGF23 is to induce the expression of CYP24A1. nih.govjensenlab.org Acting mainly in the kidney, FGF23 requires its co-receptor α-Klotho to bind to its receptor and exert its effects. nih.govyoutube.com By stimulating CYP24A1 transcription, FGF23 promotes the degradation of both 25(OH)D and 1,25(OH)2D. nih.govjensenlab.org

Simultaneously, FGF23 suppresses the expression of CYP27B1, the enzyme responsible for synthesizing 1,25(OH)2D. nih.gov The dual action of upregulating the catabolic enzyme (CYP24A1) and downregulating the synthetic enzyme (CYP27B1) makes FGF23 a potent inhibitor of active vitamin D levels. jensenlab.org This is a key mechanism for controlling phosphate homeostasis, as high phosphate levels stimulate FGF23 secretion, which then lowers active vitamin D to reduce intestinal phosphate absorption. youtube.commdpi.com Research has also shown a synergistic effect where co-treatment of 1,25(OH)2D3 and FGF23 significantly increases Cyp24a1 expression. biorxiv.org

HormonePrimary Target TissueEffect on CYP24A1 ExpressionMechanism of ActionPhysiological Outcome
Parathyroid Hormone (PTH)KidneyPotent SuppressionReduces gene transcription, part of reciprocal regulation with CYP27B1. oup.comnih.govIncreases circulating 1,25(OH)2D levels to raise blood calcium. nih.gov
1α,25-Dihydroxyvitamin DKidney, Intestine, Bone, etc.Strong InductionBinds to VDR, activating transcription via VDREs in the gene promoter. wikipedia.orgnih.govNegative feedback to limit active vitamin D levels and prevent toxicity. wikipedia.org
Fibroblast Growth Factor 23 (FGF23)KidneyInductionRequires α-Klotho co-receptor to stimulate gene transcription. nih.govDecreases circulating 1,25(OH)2D levels to regulate phosphate homeostasis. nih.govjensenlab.org

Tissue-Specific Regulatory Variations

The regulation of CYP24A1 expression is not uniform across all tissues; significant variations exist, particularly between renal and non-renal tissues. wikipedia.orgnih.gov

Kidney: The kidney is the central site for the systemic hormonal regulation of vitamin D metabolism. It is unique in that CYP24A1 expression is controlled by the integrated actions of PTH, 1,25(OH)2D, and FGF23. oup.comnih.gov This complex, kidney-specific regulation is mediated by distinct enhancer elements in the Cyp24a1 gene that respond to these hormones, allowing the kidney to tightly control the circulating levels of active vitamin D for systemic mineral homeostasis. oup.combiorxiv.org

Intestine: The intestine is another key vitamin D target tissue where CYP24A1 is expressed. However, its regulation differs from that in the kidney. While intestinal CYP24A1 is strongly induced by 1,25(OH)2D, it appears to be largely independent of systemic regulation by PTH and FGF23. oup.comnih.gov Studies in mice with intestine-specific deletion of Cyp24a1 have shown that local catabolism of vitamin D in the gut is important for regulating intestinal calcium absorption, independent of the enzyme's activity in the kidney. jci.orgnih.gov This suggests a role for intestinal CYP24A1 in locally modulating the effects of vitamin D, separate from the systemic control exerted by the kidneys. jci.org

Other Tissues: CYP24A1 is expressed at basal levels in various other tissues, including bone, placenta, and certain immune cells. wikipedia.orgnih.gov In these non-renal tissues, expression is primarily regulated by the local concentration of 1,25(OH)2D through the VDR-mediated feedback loop, serving as a protective mechanism against cellular vitamin D overexposure. nih.gov The influence of systemic hormones like PTH and FGF23 on CYP24A1 expression in these peripheral tissues is considered minimal compared to their potent effects in the kidney. oup.comnih.gov

Research Methodologies and Animal Models for Studying 24 R ,25 Dihydroxyvitamin D2

Genetic Manipulation Models

Genetic engineering has provided powerful tools to dissect the vitamin D metabolic pathway by targeting the enzymes responsible for its regulation. The creation of animal models deficient in key enzymes has been fundamental to understanding the consequences of an altered vitamin D metabolome.

25-Hydroxyvitamin D-24-Hydroxylase (Cyp24a1)-Deficient Animal Models

The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the Cyp24a1 gene, is the primary catalyst for the conversion of 25-hydroxyvitamin D (25(OH)D) to 24,25-dihydroxyvitamin D (24,25(OH)₂D). ucsb.eduresearchgate.net It also plays a critical role in the catabolism of the active hormone 1α,25-dihydroxyvitamin D (1,25(OH)₂D). nih.govnih.gov To elucidate the function of this enzyme and the role of its product, 24,25(OH)₂D, researchers have developed animal models where the Cyp24a1 gene is inactivated.

Cyp24a1-null (knockout) mice have been the most extensively studied model. oup.com These animals are incapable of producing 24,25(OH)₂D₃ from 25(OH)D₃. oup.comresearchgate.net The generation of these models allows for the direct investigation of the physiological consequences of lacking 24,25(OH)₂D and the resulting accumulation of other vitamin D metabolites. nih.govoup.com More recently, Cyp24a1 knockout rats have also been generated using the CRISPR/Cas9 system, providing a different species for comparative analysis. nih.gov The study of these models is essential, as inactivating mutations in the human CYP24A1 gene are known to cause idiopathic infantile hypercalcemia (IIH), a condition characterized by an increased sensitivity to vitamin D. ucsb.edunih.govfrontiersin.org

Phenotype Analysis of Gene Knockouts

The analysis of animals with a null mutation in the Cyp24a1 gene reveals a distinct and often severe phenotype, highlighting the critical role of the 24-hydroxylase enzyme in vitamin D homeostasis. These phenotypes are strikingly similar to the symptoms observed in human patients with CYP24A1 mutations. nih.gov

Key phenotypic characteristics of Cyp24a1 knockout mice include:

Altered Vitamin D Metabolite Profile: A complete absence of 24,25(OH)₂D₃ and highly elevated circulating levels of 1,25(OH)₂D₃. nih.govresearchgate.net The ratio of 25(OH)D₃ to 24,25(OH)₂D₃ is significantly elevated, serving as a reliable biomarker for CYP24A1 inactivation. researchgate.net

Mineral Homeostasis Disruption: Severe hypercalcemia (elevated blood calcium) and hypercalciuria (elevated urine calcium), often leading to nephrocalcinosis (calcium deposits in the kidneys). oup.comnih.gov

Skeletal Abnormalities: Impaired mineralization of intramembranous bone. nih.gov Studies on fracture healing in these mice show suboptimal endochondral ossification, resulting in a smaller callus and reduced bone stiffness. nih.govresearchgate.net

Viability Issues: A significant portion of homozygous knockout mice die before weaning, demonstrating the life-sustaining importance of CYP24A1 activity. nih.govnih.gov

Interestingly, Cyp24a1 knockout rats exhibit a less severe phenotype compared to mice, with normal growth and no overt abnormalities under standard conditions, suggesting potential species-specific differences in vitamin D metabolism. nih.gov

Phenotypic TraitObservation in Cyp24a1 Knockout MiceReference
Metabolite ProfileAbsence of 24,25(OH)₂D₃; Elevated 1,25(OH)₂D₃ nih.govresearchgate.net
Blood CalciumSevere hypercalcemia oup.comnih.gov
BoneImpaired mineralization; Suboptimal fracture repair nih.govnih.gov
SurvivalApproximately 50% mortality before weaning nih.govnih.gov
RenalNephrocalcinosis and hypercalciuria oup.comnih.gov

In Vivo Experimental Systems

In addition to genetic models, various in vivo experimental systems using rodents and other animals have been employed to study the synthesis and biological effects of 24,25(OH)₂D.

Preclinical Studies in Rodent and Lagomorph Models (e.g., Rats, Rabbits, Mice)

Early research successfully demonstrated that the isolated perfused rat kidney could biosynthesize 24,25-dihydroxyvitamin D2 from 25-hydroxyvitamin D2. elsevierpure.comnih.gov This was a pivotal step in confirming that, like vitamin D3, vitamin D2 could undergo 24-hydroxylation.

Studies in vitamin D-deficient rats have been used to compare the biological activities of various vitamin D metabolites. For instance, such models were used to assess the efficacy of 1,25(OH)₂D₂ and its synthetic stereoisomer, 24-epi-1,25(OH)₂D₂, in processes like intestinal calcium transport and bone mineralization. nih.gov More recent preclinical studies in wild-type mice have been designed to evaluate the efficacy of administering 24,25(OH)₂D₃ to enhance fracture repair, demonstrating improved biomechanical properties of the healing bone without causing systemic toxicity. semanticscholar.org

Models of Specific Physiological Conditions (e.g., Hypophosphatemic Mice, Fracture Models)

To understand the role of 24,25(OH)₂D in specific disease states or physiological processes, researchers utilize tailored animal models.

Hypophosphatemic (Hyp) Mice: These mice serve as a model for human X-linked hypophosphatemic rickets. nih.govnih.gov Studies in Hyp mice revealed that 24R,25(OH)₂D₃ promotes bone formation and increases bone size, weight, and mineral content. nih.gov Histomorphometric analysis showed that, unlike 1,25(OH)₂D₃ which caused excessive bone resorption, 24,25(OH)₂D₃ normalized bone resorption while stimulating formation. nih.gov This suggests a unique anabolic action on bone in this pathological condition.

Fracture Models: The role of 24,25(OH)₂D in bone healing has been extensively studied using fracture models in both chicks and mice. nih.govoup.com In Cyp24a1-null mice, which cannot produce 24,25(OH)₂D₃, fracture healing is impaired. nih.govresearchgate.net Crucially, this defect can be corrected by the administration of 24R,25(OH)₂D₃, but not by 1,25(OH)₂D₃. nih.gov These findings strongly indicate that 24R,25(OH)₂D₃ is essential for optimal endochondral ossification during the repair process. Research has further identified a specific effector molecule, FAM57B2, that binds 24R,25(OH)₂D₃ to mediate its effects on callus formation. nih.govbohrium.com

Animal ModelKey Finding Regarding 24,25(OH)₂D₃Reference
Chicks with Tibial Fracture24R,25-(OH)₂D₃ is essential for normal bone integrity and fracture healing. oup.com
Cyp24a1-null Mice with OsteotomyShow suboptimal endochondral ossification and reduced callus stiffness. nih.govresearchgate.net
Cyp24a1-null Mice (Treatment)Defects in healing are corrected by 24R,25(OH)₂D₃ administration. nih.gov
Wild-Type Mice with OsteotomyTreatment with 24R,25(OH)₂D₃ significantly increased stiffness of the healing callus. semanticscholar.org

In Vitro Cell Culture Studies

In vitro systems provide a controlled environment to study the molecular and cellular mechanisms of 24,25(OH)₂D action, isolated from the complexities of a whole organism.

Cultured cells have been instrumental in defining the metabolic pathways of vitamin D. For example, early studies used homogenates of rat intestinal cells and cartilage cells to demonstrate 24-hydroxylation activity outside of the kidney. elsevierpure.com Human decidua and placenta tissues cultured in vitro have also been shown to synthesize 24,25(OH)₂D₃. elsevierpure.com

Fibroblasts cultured from patients with CYP24A1 mutations show negligible 1,25(OH)₂D-24-hydroxylase activity, providing a cellular model to confirm the functional consequences of genetic defects. nih.gov In the context of bone biology, fetal rat bone cultures have been used to show that vitamin D metabolites can directly induce bone resorption. nih.gov

To study gene regulation, immune cell models such as peripheral blood mononuclear cells (PBMCs) and monocytic leukemia cells (e.g., THP-1) are treated with vitamin D metabolites to analyze changes in the transcriptome. nih.gov Such studies help identify genes and pathways that are direct targets of vitamin D signaling. Furthermore, recombinant systems expressing human CYP24A1 or the vitamin D receptor (VDR) are used to screen the metabolic fate and binding affinity of new vitamin D analogs, facilitating drug discovery. nih.gov

Investigation of Catabolism with Enzyme Inhibitors

To understand the breakdown (catabolism) of vitamin D metabolites, researchers utilize enzyme inhibitors. The catabolism of the active form of vitamin D, 1α,25-dihydroxyvitamin D [1α,25(OH)2D], is primarily managed by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). oup.com In cell culture systems, the role of this enzyme in the breakdown of 1α,25(OH)2D has been examined using cytochrome P450 inhibitors like ketoconazole. oup.com Blocking this enzyme's activity with inhibitors leads to an increased accumulation of 1α,25(OH)2D. oup.com This approach is crucial for understanding the regulation of vitamin D levels in the body. While these studies primarily focus on vitamin D3 metabolites, the principles are applicable to understanding the catabolism of vitamin D2 metabolites like 24(R),25-dihydroxyvitamin D2, as CYP24A1 is known to act on both vitamin D2 and D3 compounds. nih.gov

Efforts have also been made to develop specific inhibitors of CYP24A1 to potentially increase the local concentration of active vitamin D metabolites in tissues like tumors, thereby enhancing their antiproliferative effects. nih.gov Azole-based compounds are one such class of inhibitors studied for this purpose. nih.gov

Studies on Chondrocyte Responses and Differentiation

The influence of vitamin D metabolites on cartilage cells (chondrocytes) is a key area of investigation. Studies have shown that vitamin D3 metabolites can regulate the proliferation and differentiation of these cells. nih.gov Specifically, 24,25-dihydroxyvitamin D3 has been found to play a role in the maturation of resting zone chondrocytes into a phenotype that is responsive to 1,25-dihydroxyvitamin D3, which is characteristic of growth zone chondrocytes. nih.gov This suggests a significant role for 24,25-dihydroxyvitamin D3 in cartilage development. nih.gov

When resting zone chondrocytes are pretreated with 24,25-dihydroxyvitamin D3 for 36 to 120 hours, they exhibit an increased dose-dependent response to 1,25-dihydroxyvitamin D3, including enhanced alkaline phosphatase activity and proteoglycan synthesis. nih.gov These findings support the hypothesis that 24,25(OH)2D3 is crucial for endochondral bone formation, working in concert with 1,25(OH)2D3. nih.gov

Use of Cancer Cell Lines for Antiproliferative Activity Assessment

Various cancer cell lines are utilized to assess the antiproliferative (growth-inhibiting) properties of vitamin D compounds. The activity of these compounds is often dependent on the presence of the vitamin D receptor (VDR) in the cancer cells. iiarjournals.orgnih.gov For instance, analogs of 1,25-dihydroxyvitamin D2 have been shown to inhibit proliferation and induce differentiation in a variety of cancer cell types, including human malignant melanoma. nih.gov

Studies have used VDR-positive cell lines, such as the A375 human melanoma cells, and VDR-negative cell lines, like the SK-MEL 188b melanoma subclone, to investigate the mechanisms of action. nih.gov Similarly, the antiproliferative activity of 1,24(S)-dihydroxyvitamin D2, another metabolite of vitamin D2, has been demonstrated in VDR-positive breast cancer cell lines (MCF-7), but not in VDR-negative ones. iiarjournals.orgnih.gov In non-malignant prostate cell lines from African American men, the active form of vitamin D3 has been shown to suppress genes associated with cell growth and viability, such as ANLN and ECT2. mdpi.com

Analytical and Measurement Techniques for Metabolite Quantification

Accurate quantification of this compound and other vitamin D metabolites is essential for both clinical diagnostics and research. Several advanced analytical techniques are employed for this purpose, each with its own advantages and specific applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying vitamin D metabolites. It is often used in conjunction with other detection methods, such as mass spectrometry. nih.gov HPLC can effectively separate different vitamin D metabolites, including 25-hydroxyvitamin D (25(OH)D) and 24,25-dihydroxyvitamin D [24,25(OH)2D], before their quantification. nih.gov This chromatographic separation is crucial to avoid interference from other related compounds. lcms.cz For example, a method using UPLC (Ultra-Performance Liquid Chromatography) can separate 25(OH)D3, 25(OH)D2, and 24,25(OH)2D3 in a single run. lcms.cz The development of reference measurement procedures using isotope-dilution LC-MS/MS has established an accuracy base for routine clinical laboratory methods for (24R),25(OH)2D3. nih.gov

Parameter HPLC-Based Method Details Reference
TechniqueIsotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) nih.gov
Sample PreparationLiquid-liquid extraction from serum nih.gov
ColumnFused-core C18 nih.gov
ResolutionAchieved baseline resolution of (24R),25(OH)2D3 from isomers within 35 minutes. nih.gov
Limit of Quantitation0.2 ng/g nih.gov
RecoveryAverage recovery of 99.0% nih.gov

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is another method used for the quantification of vitamin D metabolites. nih.gov Some commercial RIA kits have demonstrated the ability to measure both 25(OH)D2 and 25(OH)D3. nih.gov However, the specificity and cross-reactivity of the antibodies used in RIAs are critical factors. For instance, some assays show different affinities for D2 and D3 forms, and some may cross-react with other metabolites like 24,25(OH)2D. nih.gov An early competitive protein binding assay used a rachitic rat serum as the source of vitamin D binding protein and showed 100% cross-reactivity for 24,25(OH)2D. nih.gov More advanced RIAs have been developed using 125I-labeled tracers, which have improved the assay's performance and have been approved for clinical diagnosis. nih.gov

Assay Antibody/Binding Protein Source Cross-Reactivity with 24,25(OH)2D Reference
DiaSorin RIAPolyclonal antibodiesVaries by specific kit; some may have cross-reactivity. nih.gov
IDS RIAPolyclonal antibodiesUnderestimates 25OHD2 by 25%. nih.gov
Non-chromatographic direct assay (1984)Rachitic rat serum100% nih.gov

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of vitamin D metabolites. To enhance the volatility and ionization of the compounds, a derivatization step, such as with trimethylsilyl (B98337) (TMS), is often employed. nih.gov GC-MS provides high sensitivity and specificity, allowing for the reliable quantification of metabolites like 25-hydroxyvitamin D3 in biological samples. nih.gov The limit of quantitation for a TMS-GC-MS method for 25(OH)D3 has been reported to be 1.5 ppb. nih.gov While much of the literature focuses on vitamin D3, these methods are adaptable for vitamin D2 metabolites. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is now considered a gold standard for its high sensitivity and specificity in analyzing a wide range of vitamin D metabolites from biological matrices. nih.govsigmaaldrich.com

Technique Key Features Reference
TMS-GC-MSUses trimethylsilyl derivatization to enhance ionization. nih.gov
LC-MS/MSConsidered a highly sensitive and specific technique for a wide range of metabolites. nih.govsigmaaldrich.com
ID-LC-MS/MSUsed to develop reference measurement procedures for accuracy. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique for the quantification of this compound and other vitamin D metabolites from biological matrices like serum. sigmaaldrich.com Its superiority over traditional immunoassays lies in its ability to distinguish between structurally similar compounds, thereby avoiding cross-reactivity issues. nih.gov The application of LC-MS/MS is considered a reference method for accurately determining vitamin D status, especially when assessing multiple metabolites simultaneously. nih.gov

The analytical process begins with sample preparation, which typically involves supportive liquid-liquid extraction (SLE) or protein precipitation to isolate the vitamin D metabolites from the serum sample. nih.gov To enhance detection sensitivity and improve chromatographic performance, the extracted analytes often undergo chemical derivatization. A commonly used derivatizing agent is 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) or similar Cookson-type reagents, which react with the cis-diene moiety of the vitamin D structure. nih.govrsc.org This step is crucial for improving ionization efficiency.

Following preparation, the derivatized sample is introduced into a liquid chromatography system, often a UPLC (Ultra-Performance Liquid Chromatography) system, for separation. nih.govlcms.cz Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 or phenyl column, using a gradient elution with a mobile phase consisting of methanol (B129727) and water. nih.govrsc.org This separates the various vitamin D metabolites prior to their entry into the mass spectrometer. nih.gov

The separated compounds are then ionized, commonly using electrospray ionization (ESI) in positive mode, and analyzed by a tandem mass spectrometer. nih.govrsc.org The technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the derivatized this compound is selected, fragmented, and a resulting characteristic product ion is detected. nih.govuea.ac.uk This highly selective detection method ensures accurate quantification. For instance, one study reported the MRM transition for the DMEQ-TAD adduct of 24,25-(OH)₂D₃ as m/z 762 -> 468. nih.gov The use of a stable isotope-labeled internal standard, such as d6-24,25-(OH)₂D₃, is critical for correcting matrix effects and variabilities during sample processing, ensuring the method's accuracy. nih.govlcms.cz

Validated LC-MS/MS methods demonstrate excellent performance characteristics. For example, methods have shown linearity with correlation coefficients (r²) above 0.99. nih.govrsc.org The lower limits of quantification (LLOQ) are typically in the low nanomolar or even picomolar range, with one method reporting an LLOQ of 0.25 ng/mL for 24,25(OH)₂D₃. rsc.org Such methods exhibit high precision, with intra- and inter-day coefficients of variation often below 10-15%. nih.govrsc.org

Interactive Data Table: LC-MS/MS Parameters for Vitamin D Metabolites

AnalyteDerivatizing AgentPrecursor Ion (m/z)Product Ion (m/z)LLOQ
24,25-(OH)₂D₃DMEQ-TAD7624680.25–0.45 nmol/L
25-OH-D₃DMEQ-TAD7464680.25–0.45 nmol/L
25-OH-D₂DMEQ-TAD7584680.25–0.45 nmol/L

This table presents example mass spectrometry parameters from a validated method. Users can sort and filter the data for comparison. nih.gov

Synthetic Chemistry Approaches for Analog Development

The synthesis of this compound and its analogs is a key focus of medicinal chemistry, aimed at creating novel compounds with modified biological activity profiles. nih.govsymeres.com These synthetic endeavors often involve intricate, multi-step routes to construct the complex vitamin D scaffold, which includes a unique triene system and multiple chiral centers. symeres.com The general strategies typically rely on a convergent synthesis approach. acs.org

A common convergent strategy involves the Wittig-Horner coupling reaction. acs.org This approach connects a synthon representing the A-ring of the molecule with another synthon representing the C/D-ring system, which already contains the side chain. The stereochemistry of the final molecule is heavily dependent on the stereocenters established in these precursor building blocks.

A primary challenge in the synthesis of this compound is the stereoselective construction of the side chain, specifically achieving the correct (R)-configuration at the C-24 hydroxyl group. capes.gov.brnih.gov To address this, chemists employ various stereocontrolled reactions. One effective method is the Sharpless asymmetric dihydroxylation, which can introduce the C-24 and C-25 hydroxyl groups onto a double bond in the side-chain precursor with a high degree of stereoselectivity. nih.gov

The development of synthetic routes also enables the creation of a diverse array of analogs with modifications at the A-ring, the triene system, or the side chain. nih.gov For example, analogs have been synthesized where the terminal portion of the side chain is replaced with different functional groups to probe interactions with the vitamin D receptor (VDR) or to alter metabolic stability. nih.govacs.org The synthesis of fluorinated analogs, such as (24R)-24-fluoro-25-hydroxyvitamin D₃, has been pursued to create compounds more resistant to metabolic degradation by enzymes like CYP24A1. nih.gov These synthetic analogs are invaluable tools for studying structure-activity relationships and for developing potential new therapeutics. nih.govsymeres.com

Future Research Directions and Unresolved Questions Regarding 24 R ,25 Dihydroxyvitamin D2

Elucidating Definitive Physiological Roles

The physiological significance of 24,25-dihydroxyvitamin D remains a topic of debate. nih.gov While some studies have pointed towards limited biological activity in humans, others suggest a crucial role in specific processes like fracture healing. nih.govuea.ac.uk Research on mice lacking the enzyme responsible for its synthesis, 25-hydroxyvitamin D-24-hydroxylase, has provided a valuable model to investigate its function in bone development and repair. nih.gov These studies indicate that 24,25-dihydroxyvitamin D is essential for the optimal formation of the callus, the bony and cartilaginous material that forms at a fracture site. nih.gov

Identification of Specific Cellular Sources within Tissues (e.g., Fracture Callus)

While it is known that 24,25-dihydroxyvitamin D is produced from its precursor, 25-hydroxyvitamin D, by the enzyme CYP24A1, the specific cells responsible for its synthesis within tissues like the fracture callus are yet to be definitively identified. nih.govmdpi.com Understanding the cellular origin of this metabolite is crucial for comprehending its localized effects.

Future research will likely involve techniques to inactivate the Cyp24a1 gene in specific cell types, such as chondrocytes (cartilage cells), osteoblasts (bone-forming cells), and macrophages (immune cells), to pinpoint the primary source of 24,25-dihydroxyvitamin D during fracture repair. bohrium.com This will provide valuable insights into the cell-specific regulation of its production and its paracrine or autocrine signaling within the healing bone.

Further Characterization of Putative Receptors and Signaling Pathways

The traditional vitamin D receptor (VDR) exhibits low affinity for 24,25-dihydroxyvitamin D3, suggesting the existence of alternative receptors and signaling pathways. nih.gov Recent discoveries have identified a transmembrane protein, FAM57B2 (also known as TLCD3B2), as a specific binding partner for 24R,25-dihydroxyvitamin D3. bohrium.comnih.govresearchgate.net

This interaction appears to stimulate the enzymatic activity of FAM57B2, leading to the production of lactosylceramide (B164483) (LacCer). bohrium.comresearchgate.net This suggests a novel signaling cascade where 24,25(OH)2D3 acts as a ligand to activate FAM57B2, which in turn produces LacCer as a second messenger, ultimately influencing processes like endochondral ossification during fracture repair. bohrium.com

However, other studies have shown that 24,25(OH)2D3 can also induce non-genomic signaling pathways in cells like resting zone chondrocytes and hepatocytes. nih.gov In HepG2 liver cells, for instance, it has been shown to activate protein kinase Cα (PKCα), c-jun-N-terminal kinase 1 (JNK1), and extracellular-regulated kinase 1/2 (ERK1/2). nih.gov These findings point towards a complex signaling network that is not solely reliant on the classic VDR. The nuclear VDR antagonist ZK159222 has been shown to block the effects of 24-hydroxylated metabolites, indicating a central role for this receptor in some of their actions. eur.nl

Table 1: Investigated Signaling Pathways of 24,25-Dihydroxyvitamin D

Signaling Pathway Key Molecules Involved Observed Effects Cell Type
FAM57B2/LacCer Pathway FAM57B2, Lactosylceramide (LacCer) Stimulation of endochondral ossification during fracture repair Chondrocytes
Non-genomic Kinase Activation PKCα, JNK1, ERK1/2 Modulation of gene expression (e.g., apo A-I), pro-inflammatory responses HepG2 cells, Chondrocytes
VDR-mediated Transcription Vitamin D Receptor (VDR) Induction of gene transcription, increased alkaline phosphatase and osteocalcin (B1147995) production, enhanced mineralization Human osteoblasts

Exploration of Alternate Metabolic Clearance Pathways

The primary route for the breakdown of vitamin D metabolites is the C-24 oxidation pathway, initiated by the enzyme CYP24A1, which converts 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D into their 24-hydroxylated forms, ultimately leading to the production of water-soluble calcitroic acid for excretion. nih.govnih.gov

However, the discovery of alternative metabolic routes is an ongoing area of research. For example, there is evidence for a 23-hydroxylase pathway that can also be performed by CYP24A1, leading to the production of the biologically active 1,25-26,23 lactone. nih.gov Furthermore, studies have suggested the possibility of pathways that convert 25(OH)D3 to 1,24,25(OH)3D3 without going through a 1,25(OH)2D3 intermediate. d-nb.info Investigating these alternate clearance pathways is essential for a complete picture of vitamin D metabolism and how the levels of 24,25-dihydroxyvitamin D are regulated.

Investigation of Modifier Loci in Vitamin D Homeostasis

The levels of vitamin D metabolites, including 24,25-dihydroxyvitamin D, are influenced by genetic factors. Single nucleotide polymorphisms (SNPs) in genes encoding the enzymes involved in vitamin D metabolism, such as the 25-hydroxylase (CYP2R1) and the 24-hydroxylase (CYP24A1), have been associated with variations in circulating 25(OH)D levels. plos.org

Future research should focus on identifying and characterizing other modifier loci that influence the intricate balance of vitamin D homeostasis. This includes investigating SNPs in the gene for the vitamin D binding protein, which affects the transport and bioavailability of vitamin D metabolites. plos.org A deeper understanding of these genetic influences will help to explain individual differences in vitamin D metabolism and response to supplementation.

Table 2: Genes with Polymorphisms Affecting Vitamin D Metabolite Levels

Gene Encoded Protein Associated Metabolite Level Reference
CYP2R1 25-hydroxylase 25-hydroxyvitamin D plos.org
CYP24A1 24-hydroxylase 25-hydroxyvitamin D plos.org
VDR Vitamin D Receptor - plos.org
DBP Vitamin D Binding Protein Circulating Vitamin D plos.org

Q & A

Basic Research Questions

Q. What are the structural distinctions between 24(R),25-Dihydroxyvitamin D2 and D3 metabolites, and how do these differences impact biological activity in preclinical models?

  • The key structural difference lies in the vitamin D2 side chain: a methyl group at C24 and a double bond between C22-C23, whereas vitamin D3 lacks these features. These modifications alter receptor binding kinetics and metabolic stability. For example, this compound binds less efficiently to vitamin D-binding protein (DBP) compared to D3 metabolites, influencing its bioavailability in bone repair studies .

Q. What standardized analytical methods are recommended for quantifying this compound in serum, and why are immunoassays insufficient?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its ability to resolve epimers (e.g., 24R vs. 24S configurations) and avoid cross-reactivity. Immunoassays lack specificity for distinguishing this compound from structurally similar metabolites, leading to overestimations. LC-MS/MS protocols typically employ deuterated internal standards (e.g., d6-24(R),25-dihydroxyvitamin D3) to enhance precision .

Q. How should this compound be stored to ensure stability in experimental settings?

  • The compound is light-sensitive and prone to oxidation. Recommended storage conditions include dissolution in DMSO (100 mg/mL) under nitrogen at -20°C. Sonication is required to ensure homogeneity before use. Degradation products can be monitored via reverse-phase HPLC with UV detection at 265 nm .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound's role in bone fracture repair, given interspecies metabolic variations?

  • Avian models (e.g., chicks) are historically used due to conserved renal hydroxylation pathways, but rodent models require careful monitoring of vitamin D receptor (VDR) isoform expression. Fracture healing studies should incorporate dual-energy X-ray absorptiometry (DXA) for bone mineral density analysis and histological staining (e.g., Alizarin Red) to assess osteoblast activity. Note that this compound's efficacy in mammals may depend on co-administration with 1α,25-dihydroxyvitamin D3 to mimic physiological ratios .

Q. How can researchers address contradictory data in vitamin D metabolite assays, particularly when this compound co-elutes with epimers?

  • Cross-reactivity in immunoassays and poor chromatographic resolution in LC-MS/MS can be mitigated by:

  • Using orthogonal separation techniques (e.g., chiral columns for C24 epimer discrimination).
  • Validating assays with certified reference materials (e.g., NIST SRM 972a).
  • Calculating the vitamin D metabolite ratio (VMR: 25(OH)D/24,25(OH)2D) to contextualize results, as VMR <20 suggests vitamin D deficiency .

Q. What stereochemical challenges arise during the chemical synthesis of this compound analogs, and how are they resolved?

  • The C24 hydroxylation step often yields racemic mixtures. Barton radical reactions and Ken-ichi methods enable stereoselective synthesis by leveraging protecting groups (e.g., silyl ethers) at C25 to direct 24R-configuration formation. Post-synthesis, nuclear magnetic resonance (qNMR) and X-ray crystallography are critical for verifying stereochemistry .

Q. What novel biomarkers or ratios could enhance the assessment of vitamin D status in clinical research involving this compound?

  • The ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D (VMR) is emerging as a biomarker for vitamin D catabolic activity. A VMR <4 indicates rapid clearance of 25(OH)D, suggesting renal overactivation of CYP24A1. Combining this with 1α,25(OH)2D measurements provides a holistic view of vitamin D turnover in conditions like chronic kidney disease .

Methodological Considerations

  • Sample Preparation : For LC-MS/MS, protein precipitation with acetonitrile followed by solid-phase extraction (C18 columns) improves recovery rates .
  • Synthesis Validation : Use GC-MS and X-ray crystallography to confirm synthetic intermediates, as described in Higashi et al. (2004) for epimer analysis .
  • Assay Harmonization : Collaborate with labs using ISO 15189-accredited methods to reduce inter-laboratory variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.